molecular formula C13H17NO3 B12530136 Methyl [(1R)-1-(3-methylphenyl)-3-oxobutyl]carbamate CAS No. 865086-33-5

Methyl [(1R)-1-(3-methylphenyl)-3-oxobutyl]carbamate

Cat. No.: B12530136
CAS No.: 865086-33-5
M. Wt: 235.28 g/mol
InChI Key: CCMXKYVPSDPKPY-GFCCVEGCSA-N
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Description

Methyl [(1R)-1-(3-methylphenyl)-3-oxobutyl]carbamate is an organic compound with a complex structure that includes a carbamate group, a methylphenyl group, and an oxobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [(1R)-1-(3-methylphenyl)-3-oxobutyl]carbamate typically involves the reaction of 1-(3-methylphenyl)ethan-1-one with a suitable carbamate precursor. One common method involves the use of transaminases to achieve chiral selective synthesis. The reaction conditions often include the use of dimethylsulfoxide as a co-solvent, with optimized parameters such as enzyme loading, substrate loading, temperature, and pH .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of biocatalysts and optimized reaction conditions ensures high yield and purity of the final product. The process parameters are carefully controlled to achieve maximum conversion and product formation .

Chemical Reactions Analysis

Types of Reactions

Methyl [(1R)-1-(3-methylphenyl)-3-oxobutyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: The carbamate group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Methyl [(1R)-1-(3-methylphenyl)-3-oxobutyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl [(1R)-1-(3-methylphenyl)-3-oxobutyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [(1R)-1-(3-methylphenyl)-3-oxobutyl]carbamate is unique due to its specific structure, which includes a chiral center and multiple functional groups.

Properties

CAS No.

865086-33-5

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

methyl N-[(1R)-1-(3-methylphenyl)-3-oxobutyl]carbamate

InChI

InChI=1S/C13H17NO3/c1-9-5-4-6-11(7-9)12(8-10(2)15)14-13(16)17-3/h4-7,12H,8H2,1-3H3,(H,14,16)/t12-/m1/s1

InChI Key

CCMXKYVPSDPKPY-GFCCVEGCSA-N

Isomeric SMILES

CC1=CC(=CC=C1)[C@@H](CC(=O)C)NC(=O)OC

Canonical SMILES

CC1=CC(=CC=C1)C(CC(=O)C)NC(=O)OC

Origin of Product

United States

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